7H-purine-6-thiol;hydrate, also known as 6-mercaptopurine monohydrate, is a sulfur-containing purine derivative with significant pharmaceutical applications. The compound has a molecular formula of C₅H₆N₄OS·H₂O and a molecular weight of 170.19 g/mol. It is primarily recognized for its role as an antileukemic agent and immunosuppressive drug, making it crucial in the treatment of certain types of leukemia and autoimmune diseases .
7H-purine-6-thiol;hydrate is classified under purine analogs, which are compounds that mimic the structure of natural purines in nucleic acids. It is synthesized from 6-mercaptopurine, which serves as its parent compound. The compound is utilized in various scientific fields, including medicinal chemistry and biochemistry, due to its biological activity and therapeutic potential .
The synthesis of 7H-purine-6-thiol;hydrate can be achieved through several methods:
The molecular structure of 7H-purine-6-thiol;hydrate features a purine base with a thiol group at the 6-position. The InChI Key for this compound is WFFQYWAAEWLHJC-UHFFFAOYSA-N, indicating its unique chemical identity. The compound's linear formula can be represented as follows:
This structure allows for specific interactions within biological systems, particularly in DNA and RNA synthesis .
7H-purine-6-thiol;hydrate participates in various chemical reactions, including:
These reactions are critical in modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 7H-purine-6-thiol;hydrate involves its incorporation into nucleic acids as a false purine base. This incorporation disrupts normal nucleic acid synthesis, leading to inhibition of cell proliferation—particularly relevant in cancer treatment. The metabolic activation primarily occurs through conversion to thioinosine monophosphate (TIMP), which mimics adenine or guanine nucleotides, thereby inhibiting purine biosynthesis .
7H-purine-6-thiol;hydrate has a broad range of scientific applications:
The distinct electronic environment at the C6 (thiol-bearing) and C7 (imidazole N–H) positions of 7H-purine-6-thiol hydrate enables precise functionalization. The C6 thiol group exhibits nucleophilic character, allowing alkylation, acylation, or oxidation to form disulfides. For example, alkyl halides react selectively at C6-SH to generate thioether derivatives (e.g., 6-alkylthiopurines), crucial for modulating lipophilicity and bioavailability [5] [10]. In contrast, the C7 nitrogen can be functionalized via deprotonation and electrophilic substitution. Diazotization or nitrosation at N7 yields 7-nitroso intermediates, which serve as precursors for azathioprine-like immunosuppressants [4]. Metal-assisted strategies further enhance regiocontrol: palladium-catalyzed C–H activation at C8 or direct arylation at C2 occurs without disturbing the C6-thiol, enabling structural diversification for kinase inhibition studies [6].
Steric and electronic factors govern these reactions:
The synthesis of 7H-purine-6-thiol hydrate typically begins with pyrimidine-thione precursors, leveraging classical Traube cyclization or modern catalytic methods. A patented approach (US2721866A) involves:
Table 1: Key Synthetic Routes to 7H-Purine-6-thiol Hydrate
Method | Starting Material | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Formic Acid Cyclization | 4,5-Diamino-6-mercaptopyrimidine | Formic acid, 70°C; NaOH, 240°C | ~60% | Scalable; requires high-temperature step |
Nitroso-Intermediate Route | Hypoxanthine derivatives | P₄S₁₀; H₂S/KHS, then nitrosation | 45–50% | Avoids ring expansion; lower atom economy |
Direct Thiolation | 6-Chloropurine | KSH or thiourea, reflux | 70–85% | High yield; limited to halogenated purines |
Alternative routes include direct thiolation of 6-chloropurine using potassium hydrosulfide (KSH) or phosphorus pentasulfide (P₄S₁₀)-mediated conversion of hypoxanthine derivatives [5] [10]. Recent advances focus on catalytic C–S coupling to bypass harsh reagents, though yields remain suboptimal (<40%) [2].
Hybridization of 7H-purine-6-thiol hydrate with sulfonamide groups or metal-chelating motifs enhances target specificity and pharmacokinetics. Two primary strategies dominate:
A. Sulfonamide Conjugates
B. Thiol-Metal Coordinated Complexes
Coordination with platinum(II) or gold(I) ions via the C6-thiolate sulfur creates complexes with enhanced DNA cross-linking capabilities. For example:$$\ce{[Pt(7H-purine-6-thiolate)_2]^{2+}}$$These complexes induce apoptosis through mitochondrial pathway activation, surpassing cisplatin in multidrug-resistant leukemia models [5].
Table 2: Bioactivity of 7H-Purine-6-thiol Hybrids
Hybrid Structure | Target | IC₅₀ (μM) | Mechanism |
---|---|---|---|
6-(Benzenesulfonyl)purine | Dihydrofolate reductase | 0.18 | Folate antagonist; purine antimetabolite |
Au(I)-6-thiolate complex | Thioredoxin reductase | 0.07 | ROS generation; JNK pathway activation |
7-Nitroso-6-thiol purine | GTPase signaling | 1.2 | NO release; cGMP-dependent kinase inhibition |
The 7-nitroso derivative (synthesized from N7 nitrosation) acts as a nitric oxide (NO) donor, modulating GTPase signaling in tumor microenvironments [4] [6]. Computational docking confirms hybrid binding to ATP pockets in kinases (e.g., BCR-ABL), with free energy values (ΔG = –9.2 kcal/mol) superior to parent compounds [6].
Nomenclature Standardization
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7